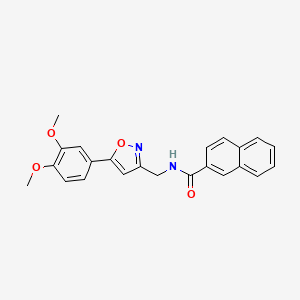

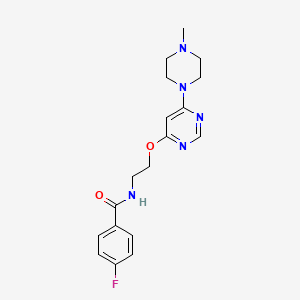

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide, commonly known as THIP, is a synthetic compound that has been widely used in scientific research due to its unique pharmacological properties. THIP is a selective agonist for GABA receptors, which are the primary inhibitory neurotransmitters in the central nervous system.

Applications De Recherche Scientifique

Molecular Interactions and CB1 Cannabinoid Receptor Antagonism

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide has been explored for its molecular interactions, particularly with the CB1 cannabinoid receptor. In a study by Shim et al. (2002), the antagonist's conformational analysis and its interaction with the CB1 receptor were examined. The research developed unified pharmacophore models for CB1 receptor ligands, demonstrating the antagonist's binding interaction with the receptor (Shim et al., 2002).

Structure-Activity Relationships

Research by Lan et al. (1999) delved into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This study's findings were pivotal in understanding the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).

Radioligand Binding Analyses

The antagonist's interaction with cannabinoid receptors was further elucidated through radioligand binding analyses, as detailed in a study by Gatley et al. (1996). This research highlighted the potential of using iodinated compounds as gamma-enriching SPECT ligands for in vivo characterization of brain CB1 receptor binding (Gatley et al., 1996).

Antibacterial Activity and DNA Gyrase Inhibition

A study by Jinbo et al. (1993) investigated the antibacterial activity of tetracyclic pyridone carboxylic acids, closely related to the core structure of the compound . The study provided insights into the activity of these compounds against both Gram-positive and -negative bacteria, as well as their inhibition of DNA gyrase from Escherichia coli (Jinbo et al., 1993).

Synthesis and Antiallergic Activity

Research into the synthesis of antiallergic agents, such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, offers a relevant perspective on the potential applications of this compound. This study by Nohara et al. (1985) focused on the synthesis and evaluation of such compounds, noting their significant antiallergic activity in vivo (Nohara et al., 1985).

Mycobacterium Tuberculosis Inhibition

Shindikar and Viswanathan (2005) explored novel fluoroquinolones, including compounds similar in structure to N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide, for their in vivo activity against Mycobacterium tuberculosis, demonstrating potential therapeutic applications (Shindikar & Viswanathan, 2005).

Propriétés

IUPAC Name |

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O/c24-17(15-5-8-18-20-15)19-13-6-9-23(10-7-13)16-11-12-3-1-2-4-14(12)21-22-16/h5,8,11,13H,1-4,6-7,9-10H2,(H,18,20)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFPXJMSAOYWEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2555293.png)

![3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2555294.png)

![2-(2-Chloropyridine-4-carbonyl)-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2555302.png)

![N-{2-[cyclohexyl(methyl)amino]ethyl}-1-[(1-ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2555305.png)